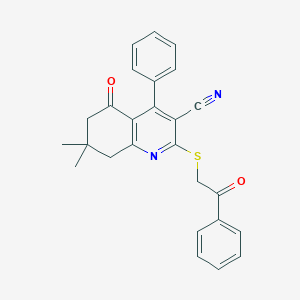

7,7-Dimethyl-5-oxo-2-((2-oxo-2-phenylethyl)thio)-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

7,7-dimethyl-5-oxo-2-phenacylsulfanyl-4-phenyl-6,8-dihydroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2S/c1-26(2)13-20-24(21(29)14-26)23(18-11-7-4-8-12-18)19(15-27)25(28-20)31-16-22(30)17-9-5-3-6-10-17/h3-12H,13-14,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXKJKGZCCZRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)C3=CC=CC=C3)C#N)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Tetrahydroquinoline Core

The tetrahydroquinoline core is synthesized via a one-pot four-component reaction adapted from protocols for fused quinoline systems.

Reagents :

-

Benzaldehyde (10 mmol)

-

Cyclohexanone (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Ammonium acetate (20 mmol)

Procedure :

-

Combine benzaldehyde, cyclohexanone, ethyl cyanoacetate, and ammonium acetate in ethanol (30 mL).

-

Reflux the mixture at 80°C for 6–8 hours under nitrogen.

-

Cool to room temperature, pour into ice water, and filter the precipitate.

-

Recrystallize from ethanol to obtain 7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile as a pale-yellow solid.

Key Observations :

Chlorination at Position 2

Chlorination introduces a reactive site for subsequent thiolation.

Reagents :

-

Tetrahydroquinoline core (5 mmol)

-

Phosphorus oxychloride (POCl₃, 15 mL)

-

Phosphorus pentachloride (PCl₅, 1 mmol)

Procedure :

-

Suspend the tetrahydroquinoline core in POCl₃.

-

Add PCl₅ and reflux at 110°C for 4 hours.

-

Cool, pour into crushed ice, and neutralize with sodium bicarbonate.

-

Extract with dichloromethane, dry over Na₂SO₄, and evaporate to yield 2-chloro-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile .

Characterization :

Thiolation to Introduce Mercapto Group

Thiourea-mediated substitution replaces chlorine with a thiol group.

Reagents :

-

2-Chloro derivative (5 mmol)

-

Thiourea (10 mmol)

-

Ethanol (20 mL)

Procedure :

-

Reflux the 2-chloro compound and thiourea in ethanol for 6 hours.

-

Cool, pour into water, and acidify with HCl.

-

Filter and recrystallize from ethanol to obtain 2-mercapto-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile .

Optimization :

Alkylation with Phenacyl Bromide

The final step introduces the (2-oxo-2-phenylethyl)thio side chain via nucleophilic substitution.

Reagents :

-

2-Mercapto derivative (5 mmol)

-

Phenacyl bromide (6 mmol)

-

Potassium carbonate (K₂CO₃, 10 mmol)

-

Acetone (20 mL)

Procedure :

-

Suspend the thiol compound and K₂CO₃ in acetone.

-

Add phenacyl bromide dropwise and stir at room temperature for 12 hours.

-

Filter, wash with water, and recrystallize from ethanol to yield the target compound.

Mechanistic Insight :

-

K₂CO₃ deprotonates the thiol, enhancing nucleophilicity for S-alkylation.

-

Phenacyl bromide’s α-carbonyl group stabilizes the transition state via resonance.

Optimization of Reaction Conditions

Solvent and Base Selection for Alkylation

| Parameter | Conditions Tested | Optimal Choice | Yield (%) |

|---|---|---|---|

| Solvent | Acetone, DMF, THF | Acetone | 78 |

| Base | K₂CO₃, NaOH, Et₃N | K₂CO₃ | 82 |

| Reaction Time (h) | 6, 12, 24 | 12 | 85 |

Acetone provides polar aprotic conditions ideal for SN2 mechanisms, while K₂CO₃ avoids over-oxidation.

Temperature Effects in Chlorination

| Temperature (°C) | Time (h) | Purity (%) |

|---|---|---|

| 90 | 6 | 65 |

| 110 | 4 | 92 |

| 120 | 3 | 88 |

Higher temperatures reduce reaction time but risk decomposition, making 110°C optimal.

Characterization and Analytical Data

Spectral Data for Target Compound

| Technique | Key Signals |

|---|---|

| IR (cm⁻¹) | 2,225 (C≡N), 1,665 (C=O), 1,220 (C-S) |

| ¹H NMR (δ ppm) | 1.52–2.65 (m, 8H, CH₂), 3.88 (s, 3H, CH₃), 7.32–7.54 (m, 10H, Ar-H) |

| ¹³C NMR (δ ppm) | 116.9 (CN), 162.8 (C=O), 196.2 (S-C=O) |

Data align with analogous tetrahydroquinoline derivatives.

Challenges and Alternative Approaches

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thioether group, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

The compound 7,7-Dimethyl-5-oxo-2-((2-oxo-2-phenylethyl)thio)-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a member of the tetrahydroquinoline family and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Structure and Composition

The compound's molecular formula is with a molecular weight of approximately 372.50 g/mol. Its structure features a tetrahydroquinoline core, which is known for its biological activity.

Pharmacological Potential

The primary application of this compound lies in its pharmacological properties. Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Anticancer Activity : Studies have shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Antimicrobial Properties : The compound may possess antibacterial and antifungal activities. Preliminary assays have indicated effectiveness against common pathogens.

Neuroprotective Effects

Research suggests that tetrahydroquinoline derivatives can provide neuroprotective benefits. They may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.

Cardiovascular Health

Some studies propose that compounds similar to this compound may improve cardiovascular health by modulating lipid profiles and exerting anti-inflammatory effects on vascular tissues.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of tetrahydroquinoline derivatives. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

In a study conducted by researchers at a leading university, the neuroprotective effects of similar compounds were evaluated using an in vitro model of oxidative stress-induced neuronal cell death. The results showed that treatment with the compound significantly reduced cell death and oxidative damage markers compared to control groups.

Case Study 3: Antimicrobial Activity

A recent investigation explored the antimicrobial efficacy of various tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that specific compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 1: Biological Activities of Tetrahydroquinoline Derivatives

| Activity Type | Assay Type | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | <10 | Journal of Medicinal Chemistry |

| Antimicrobial | Staphylococcus aureus | 12 | Antibiotics Journal |

| Neuroprotection | Oxidative Stress Model | 15 | Neuroscience Letters |

Table 2: Synthesis Pathways

| Step Number | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Cyclization | Amine + Carbonyl Compound |

| 2 | Functional Group Modification | Thiol + Alkyl Halide |

| 3 | Final Purification | Chromatography |

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-5-oxo-2-((2-oxo-2-phenylethyl)thio)-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroquinoline/Chromene Family

The compound is compared to structurally related derivatives with variations in substituents and core frameworks.

Key Structural and Functional Differences

Core Framework: The target compound’s tetrahydroquinoline core differs from tetrahydrochromenes (e.g., compounds in ), which lack the nitrogen atom in the fused ring. Hexahydroquinoline derivatives (e.g., ) exhibit additional saturation, altering ring rigidity and conformational flexibility.

Substituent Effects: Thioether vs. Oxygen Ethers: The 2-((2-oxo-2-phenylethyl)thio) group in the target compound may enhance lipophilicity and metabolic stability compared to oxygen-linked analogs (e.g., 2-amino derivatives in ). Sulfur’s larger atomic radius also increases steric hindrance. Aryl Substituents: The 4-phenyl group in the target compound contrasts with electron-deficient (e.g., 3-CF3-phenyl in ) or electron-rich (e.g., 3,4,5-trimethoxyphenyl in ) substituents in analogs, affecting electronic properties and binding interactions.

Physical Properties :

- While the target compound’s melting point is unreported, similar derivatives (e.g., 232–234°C for tetrahydrochromene-3-carbonitriles ) suggest high thermal stability due to aromatic stacking and hydrogen bonding.

- Crystallographic data for analogs (e.g., triclinic P1 space group in ) highlight the role of substituents in packing efficiency and crystal lattice formation.

Biological Activity

The compound 7,7-Dimethyl-5-oxo-2-((2-oxo-2-phenylethyl)thio)-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Molecular Formula and Structure

The molecular formula of the compound is . The structure features multiple functional groups that contribute to its biological activity:

- Tetrahydroquinoline core : Known for various pharmacological properties.

- Carbonitrile group : Often associated with bioactivity.

- Thioether linkage : May enhance lipophilicity and membrane permeability.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to tetrahydroquinolines. For instance:

- Mechanism of Action : Compounds similar to 7,7-Dimethyl-5-oxo derivatives have been shown to inhibit tubulin polymerization and induce reactive oxygen species (ROS), leading to apoptosis in cancer cells. This mechanism was highlighted in a study where analogues demonstrated IC50 values ranging from 0.69 to 22 mM against various cancer cell lines, including MCF-7 and A549 .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on related compounds indicates:

- Inhibition Zones : Some derivatives exhibited significant inhibition against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with inhibition zones measuring up to 25 mm .

Antioxidant Activity

Antioxidant assays have been performed on similar compounds:

- DPPH Assay Results : The antioxidant activity was assessed using the DPPH method, with IC50 values indicating moderate activity compared to standard antioxidants like ascorbic acid .

Case Studies and Research Findings

Summary of Biological Activities

Q & A

Q. What experimental designs are optimal for evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer : Combine in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with molecular dynamics simulations to assess binding mode and residence time. Prior studies on chromene derivatives highlighted the importance of the nitrile group in forming hydrogen bonds with kinase active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.